N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a benzoyl group, a methyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Fluorobenzamide Formation: The final step involves the coupling of the benzofuran derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzofuran derivatives.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)propanamide
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide
Uniqueness
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H16FNO3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C23H16FNO3/c1-14-18-13-16(25-23(27)17-9-5-6-10-19(17)24)11-12-20(18)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27) |
InChI Key |
SCJOVDYKWJMLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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